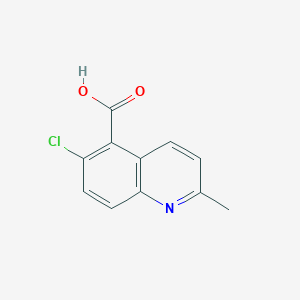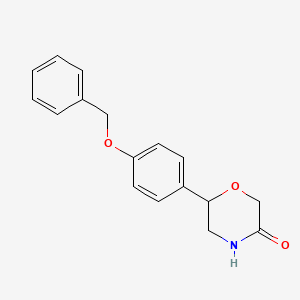![molecular formula C11H11N3O2 B8615631 4-[2-(methylamino)pyrimidin-4-yl]oxyphenol](/img/structure/B8615631.png)
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol is a chemical compound with the molecular formula C11H13N5O It is known for its unique structure, which includes a pyrimidine ring substituted with a methylamino group and an oxyphenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylamino)pyrimidin-4-yl]oxyphenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and formaldehyde.
Substitution with Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a suitable methylamine derivative reacts with the pyrimidine ring.
Attachment of the Oxyphenol Group: The final step involves the reaction of the substituted pyrimidine with a phenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methylamine, phenol, and appropriate bases (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and phenol derivatives.
Aplicaciones Científicas De Investigación
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-[2-(methylamino)pyrimidin-4-yl]oxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as anticancer activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methylamino-pyrimidin-4-yloxy)-benzene-1,2-diamine: Similar structure but with additional amino groups.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a pyrimidine ring and is known for its protein kinase inhibition properties.
Pyrimidine and fused pyrimidine derivatives: These compounds share the pyrimidine core and exhibit diverse biological activities.
Uniqueness
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group and an oxyphenol group makes it a versatile compound for various applications, distinguishing it from other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol |
InChI |
InChI=1S/C11H11N3O2/c1-12-11-13-7-6-10(14-11)16-9-4-2-8(15)3-5-9/h2-7,15H,1H3,(H,12,13,14) |
Clave InChI |
JICHVGJUBRFWIN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CC(=N1)OC2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B8615550.png)



![6-Chloro-9-cyclobutyl-9H-imidazo[4,5-c]pyridazine](/img/structure/B8615575.png)
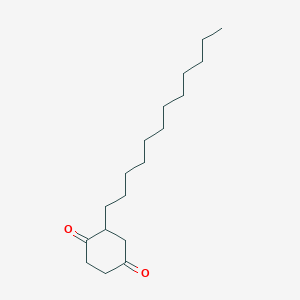
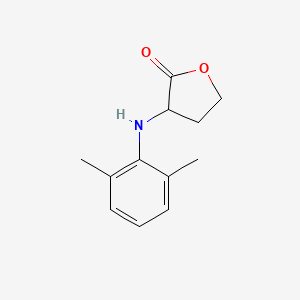
![2-bromo-5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8615603.png)
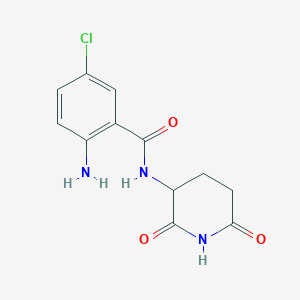
![3-[(2-acetylthiomethyl-3-phenylpropionyl)amino]benzoic acid](/img/structure/B8615608.png)

![4-Methoxy-2-[4-(3-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B8615618.png)
